4-Amino-2-fluoro-5-methoxybenzonitrile

Übersicht

Beschreibung

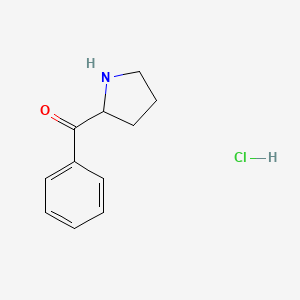

4-Amino-2-fluoro-5-methoxybenzonitrile is a chemical compound with the CAS Number: 1441723-24-5 . It has a molecular weight of 166.15 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound involves a reaction with tris-(dibenzylideneacetone)dipalladium (0) and DavePhos in N,N-dimethyl-formamide at 100℃ for 6 hours . The starting material for this reaction is 4-bromo-5-fluoro-2-methoxyaniline .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7FN2O/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3H,11H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.56, indicating its lipophilicity . It is very soluble, with a solubility of 2.5 mg/ml .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

A study described a novel route to synthesize substituted 2-amino-4-quinazolinones starting from 2,6-difluoro-4-methoxybenzonitrile, highlighting a methodology that could be adaptable for derivatives including 4-Amino-2-fluoro-5-methoxybenzonitrile for producing quinazolinone derivatives with potential biological activities (Fray et al., 2006).

Another significant contribution to synthetic chemistry is the development of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, showcasing the versatility of fluoro-methoxybenzonitrile compounds in synthesizing bioactive molecules with antimicrobial properties (Puthran et al., 2019).

Material Science and Corrosion Inhibition

- Research on 2-aminobenzene-1,3-dicarbonitriles derivatives as green corrosion inhibitors for mild steel in acidic conditions reveals the potential of benzonitrile derivatives in materials science, particularly in corrosion protection. This work underscores the role of functionalized benzonitriles in industrial applications (Verma et al., 2015).

Environmental Chemistry

- The efficient [WO4]2--catalyzed chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones demonstrates an innovative approach to utilizing benzonitrile derivatives in carbon capture and utilization strategies, highlighting their importance in environmental chemistry (Kimura et al., 2012).

Pharmaceutical Applications

- The synthesis of novel 4-Aminoquinazoline derivatives from 4-(3-chloropropoxy)-3-methoxybenzonitrile and their preliminary bioassay tests for anti-tumor activities indicate the therapeutic potential of similar benzonitrile compounds in the development of new anticancer agents (Li, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-amino-2-fluoro-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOVJLSGRCXXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B581706.png)

![2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride](/img/structure/B581718.png)

![1-propyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B581719.png)

![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)